Diallyl hydrogen phosphite

Descripción general

Descripción

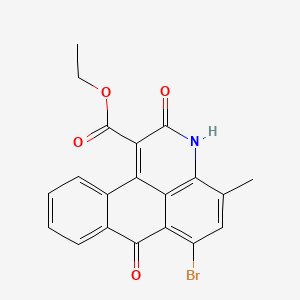

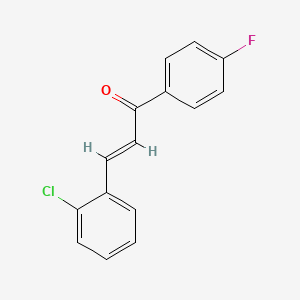

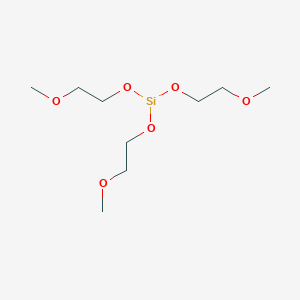

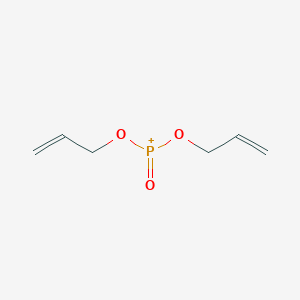

Diallyl hydrogen phosphite is a chemical compound with the molecular formula C6H11O3P . It has an average mass of 162.124 Da and a monoisotopic mass of 162.044586 Da .

Molecular Structure Analysis

The molecular structure of Diallyl hydrogen phosphite consists of a phosphorous atom bonded to an oxygen atom and two allyl groups (prop-2-enyl groups) . The exact 3D structure can be viewed using specific software .Aplicaciones Científicas De Investigación

Phosphorylation Methodology

Diallyl hydrogen phosphite is used in the phosphorylation of various compounds. Li et al. (2015) describe a method for phosphorylating alcohols, phenols, saccharides, and nucleosides using triallyl phosphite, which is related to diallyl hydrogen phosphite. This method effectively produces diallyl-protected phosphorylated compounds from primary or secondary alcohols, applicable to a range of alcohols including amino acids, carbohydrates, and nucleosides (Li, Ahmar, Queneau, & Soulère, 2015).

Catalysis in Organic Chemistry

In organic chemistry, diallyl hydrogen phosphite-related compounds are used in catalytic processes. Imao et al. (2007) report on the palladium-catalyzed decarboxylative allylation of diallyl malonates, a process where electron-donating phosphine ligands, which could include phosphite derivatives, play a vital role (Imao et al., 2007).

Lubrication Science

In the field of lubrication science, diallyl hydrogen phosphite and its derivatives have shown utility. Minami, Hong, and Mathur (2001) investigated the antiwear performances of dialkyl hydrogen phosphites in boundary lubrication. They found that the presence of alkenes in solutions, such as diallyl compounds, can significantly enhance antiwear performance (Minami, Hong, & Mathur, 2001).

Electrochemistry and Battery Technology

Han, Yoo, and Yim (2017) conducted computational screening of phosphite derivatives, including diallyl hydrogen phosphite, for use in high-voltage Li-ion batteries. They identified these derivatives as promising candidates for cathode electrolyte interphase (CEI)-forming electrolyte additives, enhancing battery performance (Han, Yoo, & Yim, 2017).

Propiedades

IUPAC Name |

oxo-bis(prop-2-enoxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3P/c1-3-5-8-10(7)9-6-4-2/h3-4H,1-2,5-6H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTNKPAZMOYEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCO[P+](=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422539 | |

| Record name | Diallyl hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diallyl hydrogen phosphite | |

CAS RN |

3479-30-9 | |

| Record name | Diallyl hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.